Ethyl 4-{3-[(5-methyl-1,2-oxazol-3-yl)amino]-3-oxopropyl}piperazine-1-carboxylate
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Overview
Description
Ethyl 4-{3-[(5-methyl-1,2-oxazol-3-yl)amino]-3-oxopropyl}piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with an ethyl ester and an oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{3-[(5-methyl-1,2-oxazol-3-yl)amino]-3-oxopropyl}piperazine-1-carboxylate typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, or fluorinating agents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor®.
Coupling with Piperazine: The oxazole derivative is then coupled with a piperazine derivative under suitable conditions, often involving the use of coupling reagents like EDCI or DCC.
Esterification: The final step involves the esterification of the piperazine derivative with ethyl chloroformate or a similar reagent to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing flow chemistry techniques to enhance efficiency and yield. Flow synthesis allows for continuous production and better control over reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{3-[(5-methyl-1,2-oxazol-3-yl)amino]-3-oxopropyl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Reduction: The compound can be reduced using common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, or NiO2.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products
Oxidation: Formation of oxazoles.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Ethyl 4-{3-[(5-methyl-1,2-oxazol-3-yl)amino]-3-oxopropyl}piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: It is used in studies to understand the biological activity of oxazole derivatives and their interactions with various biological targets.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-{3-[(5-methyl-1,2-oxazol-3-yl)amino]-3-oxopropyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The oxazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
Oxaprozin: A nonsteroidal anti-inflammatory drug (NSAID) containing an oxazole ring.
Mubritinib: A tyrosine kinase inhibitor with an oxazole moiety.
Ditazole: A platelet aggregation inhibitor containing an oxazole ring.
Uniqueness
Ethyl 4-{3-[(5-methyl-1,2-oxazol-3-yl)amino]-3-oxopropyl}piperazine-1-carboxylate is unique due to its combination of an oxazole ring with a piperazine moiety, which can confer distinct biological activities and enhance its potential as a versatile pharmacophore in drug design .
Properties
Molecular Formula |
C14H22N4O4 |
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Molecular Weight |
310.35 g/mol |
IUPAC Name |
ethyl 4-[3-[(5-methyl-1,2-oxazol-3-yl)amino]-3-oxopropyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C14H22N4O4/c1-3-21-14(20)18-8-6-17(7-9-18)5-4-13(19)15-12-10-11(2)22-16-12/h10H,3-9H2,1-2H3,(H,15,16,19) |
InChI Key |
RRRYOJODNKLXLL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CCC(=O)NC2=NOC(=C2)C |
Origin of Product |
United States |
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